Buspirone EP Impurity J
Description
Properties
Molecular Formula |
C34H52N6O5 |
|---|---|
Molecular Weight |
624.8 g/mol |
IUPAC Name |
4-(7,9-dioxo-8-azaspiro[4.5]decan-8-yl)butyl 2-[1-[2-oxo-2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butylamino]ethyl]cyclopentyl]acetate |
InChI |
InChI=1S/C34H52N6O5/c41-28(35-14-5-6-17-38-19-21-39(22-20-38)32-36-15-9-16-37-32)24-33(10-1-2-11-33)27-31(44)45-23-8-7-18-40-29(42)25-34(26-30(40)43)12-3-4-13-34/h9,15-16H,1-8,10-14,17-27H2,(H,35,41) |
InChI Key |
PZLBQQSARKPZGH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)CC(=O)N(C(=O)C2)CCCCOC(=O)CC3(CCCC3)CC(=O)NCCCCN4CCN(CC4)C5=NC=CC=N5 |
Origin of Product |
United States |
Elucidation of Formation Pathways and Degradation Kinetics for Buspirone Ep Impurity J
Mechanistic Studies of Impurity Generation During Buspirone (B1668070) Synthesis
The formation of Buspirone EP Impurity J during the manufacturing process is attributed to specific side reactions involving key precursors and intermediates. Its complex structure, identified as 4-(7,9-Dioxo-8-azaspiro[4.5]dec-8-yl)butyl [1-[2-oxo-2-[[4-[4-(pyrimidin-2-yl)piperazin-1-yl]butyl]amino]ethyl]cyclopentyl]acetate, suggests a multi-step formation pathway. The impurity is also known as Buspirone Open Ring Spirodimer Impurity, which provides insight into its mechanistic origin involving the opening of the spirocyclic imide ring and a subsequent dimerization-like condensation reaction.
Identification of Precursor Molecules and Reaction Intermediates
The synthesis of Buspirone typically involves the condensation of two primary fragments: 1-(2-pyrimidinyl)piperazine linked to a butyl chain and an 8-azaspiro[4.5]decane-7,9-dione moiety. The formation of Impurity J involves not only these primary molecules but also specific intermediates and potential starting materials that can participate in side reactions.
Key Precursor Molecules:
Buspirone: The final API itself can participate in impurity formation under certain process conditions.
1-(2-pyrimidinyl)-4-(4-aminobutyl)piperazine: A key intermediate that forms the core structure of the buspirone side chain.
8-Azaspiro[4.5]decane-7,9-dione: The spirocyclic imide portion of the buspirone molecule.
Buspirone Open Ring Impurity (Buspirone EP Impurity E): This crucial intermediate, chemically known as [1-[2-Oxo-2-[[4-[4-(pyrimidin-2-yl)piperazin-1-yl]butyl]amino]ethyl]cyclopentyl]acetic acid, is formed by the hydrolysis of the imide ring in the 8-azaspiro[4.5]decane-7,9-dione moiety of a buspirone-related molecule. The presence of residual water or alkaline conditions during synthesis can facilitate its formation.
8-(4-hydroxybutyl)-8-azaspiro[4.5]decane-7,9-dione: A potential precursor or intermediate in some synthetic routes where the butyl chain is attached to the spiro moiety before coupling with the piperazine (B1678402) fragment. The terminal hydroxyl group of this molecule is a key reactive site for the formation of Impurity J.
Side Reaction Analysis Leading to this compound Formation
The central reaction leading to the formation of this compound is a condensation reaction (esterification) between two different intermediates. The proposed mechanism is as follows:
Imide Ring Opening: A molecule of buspirone, or a related synthetic intermediate containing the 8-azaspiro[4.5]decane-7,9-dione ring, undergoes hydrolysis. This reaction cleaves one of the carbonyl-nitrogen bonds in the imide ring, resulting in a dicarboxylic acid derivative, which subsequently forms the "Buspirone Open Ring Impurity" intermediate containing a terminal carboxylic acid.
Esterification: The newly formed carboxylic acid group on the ring-opened intermediate becomes a reactive site. It can then undergo an esterification reaction with a hydroxyl-containing molecule present in the reaction mixture. A likely candidate for this is an intermediate such as 8-(4-hydroxybutyl)-8-azaspiro[4.5]decane-7,9-dione.
This reaction links the ring-opened buspirone structure to the spiro-dione structure via an ester bond, forming the large, dimeric-like structure of this compound. The control of water content and pH during the later stages of synthesis is therefore critical to minimize the formation of the ring-opened precursor and, consequently, Impurity J.
Investigation of Degradation Pathways of Buspirone Resulting in this compound
Buspirone is susceptible to degradation under various stress conditions, which can lead to the formation of several impurities, including Impurity J. Forced degradation studies are essential to identify these pathways and establish the stability-indicating nature of analytical methods.
Forced Degradation Studies Under Varied Stress Conditions
Forced degradation studies involve subjecting the buspirone drug substance to stress conditions such as hydrolysis, oxidation, heat, and light to accelerate its decomposition. nih.govakjournals.com These studies have shown that buspirone is particularly sensitive to hydrolytic and oxidative stress. akjournals.comoup.com
Hydrolytic degradation is a key pathway for the formation of impurities related to this compound. The imide ring within the 8-azaspiro[4.5]decane-7,9-dione moiety is the primary site of hydrolytic attack.
Alkaline Conditions: Buspirone demonstrates significant degradation under alkaline conditions. akjournals.com The hydroxide (B78521) ion acts as a potent nucleophile, attacking one of the carbonyl carbons of the imide ring, leading to rapid ring opening. This generates the "Buspirone Open Ring Impurity" (Impurity E), which contains a carboxylic acid. This ring-opened degradant is the direct precursor to Impurity J. If other degradation processes, such as hydroxylation of the butyl chain on a separate buspirone molecule, occur concurrently, the two degradation products can undergo esterification to form Impurity J.
Acidic Conditions: The drug is more stable under acidic conditions compared to alkaline hydrolysis. akjournals.com While some degradation occurs, the rate is significantly slower. The primary degradation product identified under acidic stress is often buspirone acid hydrochloride, which results from the hydrolysis of the imide ring. nih.govoup.com This confirms that the ring-opening mechanism is a viable degradation pathway under various pH conditions.
| Stress Condition | Reagent | Time | Temperature | Observed Degradation (%) | Key Degradation Pathway |
|---|---|---|---|---|---|
| Alkaline Hydrolysis | 1 M NaOH | 30 min | 80°C | ~31% | Rapid imide ring hydrolysis |
| Acidic Hydrolysis | 1 M HCl | 2 hours | 80°C | ~7.8% | Slow imide ring hydrolysis |
| Neutral Hydrolysis | Water | 2 hours | 80°C | ~12% | Imide ring hydrolysis |
Buspirone is also susceptible to degradation under oxidative conditions. akjournals.com Studies using hydrogen peroxide have shown the formation of several degradation products. akjournals.com
Mechanism of Degradation: The primary sites for oxidation on the buspirone molecule include the piperazine and pyrimidine (B1678525) rings. thermofisher.com However, oxidation can also lead to the formation of hydroxylated species on the aliphatic chains. The formation of a hydroxyl group on the butyl chain of a buspirone molecule would create the necessary alcohol functional group.
Formation of Impurity J: The formation of this compound under oxidative stress is likely a two-step process. First, a portion of the buspirone undergoes hydrolysis (due to the aqueous oxidative conditions) to form the ring-opened carboxylic acid precursor. Simultaneously, another portion of buspirone is oxidized to form a hydroxylated derivative. These two degradation products can then combine via an esterification reaction to yield Impurity J.
| Stress Condition | Reagent | Time | Temperature | Key Degradation Products Observed |
|---|---|---|---|---|
| Oxidation | 15% H₂O₂ | 2 hours | 80°C | N-Oxides, Hydroxylated derivatives, Ring-opened products |
Photolytic Degradation Mechanisms
Forced degradation studies are a cornerstone of pharmaceutical development, providing insights into the stability of a drug substance under various stress conditions, including exposure to light. While general photostability studies on buspirone have been conducted, specific data detailing the photolytic degradation pathways that lead to the formation of this compound are not extensively documented in publicly available scientific literature. It is known that buspirone is susceptible to photolytic stress, which can result in the formation of several degradation products. However, the precise mechanisms and the role of light in the dimerization and ring-opening reactions required to form Impurity J are yet to be fully elucidated. Further research is necessary to characterize the specific chromophores within the buspirone molecule that absorb light and initiate the degradation cascade leading to this particular dimeric impurity.
Thermal Stress-Induced Degradation
Thermal stability is a critical attribute of any active pharmaceutical ingredient (API). Studies on the thermal decomposition of buspirone hydrochloride in the solid state have indicated that the drug is susceptible to degradation at elevated temperatures. These studies have detected the formation of several breakdown products. However, specific research pinpointing the thermal stress conditions that promote the formation of this compound is scarce. The structure of Impurity J, a dimer, suggests that thermal energy may facilitate intermolecular reactions between buspirone molecules or its intermediates. The "open ring" aspect of its synonym also implies that heat may induce cleavage of the spiro ring system in one of the buspirone moieties. A detailed investigation into the kinetics and mechanisms of thermal degradation is required to understand the temperature thresholds and reaction pathways that favor the generation of this impurity.
The following table summarizes hypothetical data from a thermal stress study on buspirone, illustrating the potential increase in Impurity J levels with rising temperature and duration of exposure.
| Temperature (°C) | Duration (hours) | This compound (%) |
| 40 | 24 | < 0.01 |
| 60 | 24 | 0.05 |
| 80 | 24 | 0.12 |
| 80 | 48 | 0.25 |
| 100 | 24 | 0.40 |
Kinetic Modeling and Order of Reaction for this compound Formation
Kinetic modeling of impurity formation is essential for predicting the shelf-life of a drug product and for designing robust manufacturing processes. While kinetic studies on the polymorphic transformations of buspirone hydrochloride have been reported, there is a lack of specific kinetic models describing the formation of this compound. To develop such a model, experimental data from systematic forced degradation studies would be required. This would involve monitoring the concentration of Impurity J over time under various stress conditions (e.g., different temperatures, light intensities, pH values). Based on these data, a rate law could be determined, and the order of the reaction with respect to the reactants (buspirone and any other contributing species) could be established. This would provide a quantitative understanding of the rate at which Impurity J is formed and allow for the prediction of its levels under different storage and manufacturing conditions.
Influence of Manufacturing Process Parameters on Impurity J Levels
The formation of impurities during the manufacturing process is a significant concern for pharmaceutical quality control. The main impurities found in buspirone are often related to the starting materials and the specific conditions of the synthesis. For an impurity with a complex dimeric structure like this compound, its formation could be influenced by several process parameters. These may include reaction temperature, pH, the concentration of reactants, the presence of catalysts or residual solvents, and the duration of specific reaction steps. For instance, elevated temperatures during reaction or work-up steps could potentially accelerate the side reactions leading to the formation of Impurity J. The pH of the reaction mixture could also play a crucial role, as it can affect the reactivity of the amine and amide functionalities present in the buspirone molecule.
The table below illustrates hypothetical effects of varying key manufacturing parameters on the final concentration of this compound.
| Parameter | Variation | This compound Level (%) |
| Reaction Temperature | 60°C | 0.08 |
| 80°C | 0.15 | |
| 100°C | 0.32 | |
| Reaction pH | 5 | 0.05 |
| 7 | 0.10 | |
| 9 | 0.20 | |
| Reaction Time | 12 hours | 0.09 |
| 24 hours | 0.18 |
Mitigation Strategies in Synthetic Routes to Minimize Impurity J Formation
Controlling impurities in buspirone can be achieved by using high-quality raw materials and optimizing the synthesis process. To minimize the formation of this compound, several strategies could be employed. A thorough understanding of the reaction mechanism leading to its formation is the first step. Once the critical process parameters that favor its formation are identified, they can be carefully controlled. For example, if high temperatures are found to promote the dimerization reaction, conducting the relevant synthetic steps at lower temperatures for a longer duration might be a viable option. Similarly, maintaining the pH of the reaction mixture within a specific range where the side reaction is minimized would be another effective strategy.
Purification techniques also play a crucial role. The development of efficient crystallization or chromatographic methods to selectively remove Impurity J from the final API is essential. The use of advanced analytical techniques to monitor the levels of this impurity at various stages of the manufacturing process can provide valuable feedback for process optimization and ensure the final product meets the required purity specifications.
Advanced Analytical Methodologies for the Comprehensive Characterization and Quantification of Buspirone Ep Impurity J
Chromatographic Separation Techniques and Method Development
Chromatographic techniques form the cornerstone of analytical strategies for Buspirone (B1668070) and its impurities. The development of robust and reliable separation methods is paramount for accurately profiling and quantifying Impurity J, even at trace levels.
High-Performance Liquid Chromatography (HPLC) Approaches
High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the analysis of Buspirone and its related compounds due to its high resolution and sensitivity. ijpsjournal.com
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a primary modality for the separation of Buspirone and its impurities. These methods typically utilize a non-polar stationary phase (like C18) and a polar mobile phase, allowing for the effective separation of compounds with varying polarities.
A simple, selective, and accurate RP-HPLC method has been developed for the assay of Buspirone in tablet dosage form. researchgate.net This method employed a C18 column with a mobile phase consisting of a mixture of water, acetonitrile (B52724), and methanol (B129727). researchgate.net While specific parameters for the separation of Impurity J were not detailed in this particular study, the principles can be adapted. A key aspect of method development is the optimization of mobile phase composition to achieve adequate resolution between Buspirone and all its impurities, including Impurity J.
| Parameter | Condition |
| Column | Symmetry C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Water : Acetonitrile : Methanol (45:35:20 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Injection Volume | 20 µL |
| Retention Time (Buspirone) | 7.057 min |
| This table outlines a validated RP-HPLC method for the determination of Buspirone, which can serve as a foundation for a method to analyze Impurity J. researchgate.net |
Stability-indicating methods are crucial in pharmaceutical analysis as they can separate the API from its degradation products and impurities. nih.govsemanticscholar.org For Buspirone, a stability-indicating HPLC assay was developed to discriminate the drug from its degradation products, a capability the United States Pharmacopoeia (USP) method at the time lacked. nih.govsemanticscholar.org
This method utilized an Ultrasphere C18 column with a gradient program involving a monobasic potassium phosphate (B84403) buffer and an acetonitrile-methanol mixture. nih.govsemanticscholar.org Detection was performed using a photo-diode array (PDA) detector at 244 and 210 nm. nih.govsemanticscholar.org Such a method is designed to be robust enough to separate not only known impurities like Impurity J but also any potential new degradation products that may form under various stress conditions (e.g., heat, light, acid/base hydrolysis). nih.govresearchgate.net The validation of these methods in accordance with ICH guidelines ensures their accuracy, precision, and reliability. researchgate.net
| Parameter | Condition |
| Column | Ultrasphere C18 |
| Column Temperature | 40°C |
| Mobile Phase | Gradient program with monobasic potassium phosphate buffer (pH 6.9) and acetonitrile-methanol mixture (13:17) |
| Detection | Photo-Diode Array (PDA) at 244 and 210 nm |
| This table presents the conditions for a stability-indicating HPLC assay for Buspirone, capable of separating degradation products and potential impurities like Impurity J. nih.govsemanticscholar.org |
Ultra-High Performance Liquid Chromatography (UPLC) Applications
Ultra-High Performance Liquid Chromatography (UPLC) represents a significant advancement over conventional HPLC, offering faster analysis times and improved resolution. The use of smaller particle size columns in UPLC systems leads to higher efficiency and sensitivity, which is particularly advantageous for the detection and quantification of trace-level impurities like Buspirone EP Impurity J. While specific UPLC applications dedicated solely to Impurity J are not extensively detailed in the provided search results, the principles of converting HPLC methods to UPLC are well-established and would be directly applicable.
Gas Chromatography (GC) Methodologies for Volatile Byproducts
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. While Buspirone and Impurity J are not typically analyzed by GC due to their low volatility, GC can be employed to detect and quantify any volatile byproducts or residual solvents that may be present from the manufacturing process. For instance, a capillary gas chromatographic-mass spectrometric method has been developed for the determination of Buspirone in plasma, indicating the feasibility of GC for related analyses. daicelpharmastandards.com
Thin Layer Chromatography (TLC) Applications
Thin Layer Chromatography (TLC) is a valuable tool for the qualitative analysis and screening of impurities. It can be used as a simple and rapid method to check for the presence of Impurity J in raw materials and finished products. While not as quantitative as HPLC, HPTLC (High-Performance Thin Layer Chromatography) can offer semi-quantitative analysis and is often used for identity and purity checks. ijpsjournal.com The availability of reference standards for this compound is crucial for its identification using TLC and other chromatographic techniques. tlcstandards.com
Capillary Electrophoresis (CE) for Impurity Profiling
Capillary Electrophoresis (CE) has emerged as a powerful technique for the impurity profiling of pharmaceuticals due to its high efficiency, resolution, and minimal sample consumption. nih.gov The technique separates charged molecules in a capillary filled with an electrolyte solution under the influence of an electric field. nih.gov The separation is based on the differential migration of analytes, which is dependent on their charge-to-size ratio. nih.gov
For the analysis of buspirone and its impurities, which are typically basic compounds, Capillary Zone Electrophoresis (CZE) is a particularly suitable mode. In CZE, the separation occurs in an open capillary, and the method can be optimized by adjusting parameters such as the pH and composition of the background electrolyte (BGE), applied voltage, and capillary temperature. The use of a low pH buffer ensures that buspirone and its amine-containing impurities are protonated and migrate as cations, allowing for their effective separation. While specific studies detailing the CZE analysis of this compound are not prevalent in the public domain, the methodology would be analogous to that used for other buspirone-related substances. A typical CZE method would be validated for specificity, linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision to ensure its suitability for routine quality control. researchgate.net
| Parameter | Condition |
|---|---|
| Capillary | Fused-silica, 50 µm i.d., 60 cm total length |
| Background Electrolyte (BGE) | 25 mM Phosphate buffer, pH 2.5 |
| Applied Voltage | 20 kV |
| Temperature | 25 °C |
| Injection | Hydrodynamic (50 mbar for 5 s) |
| Detection | UV, 210 nm |
Mass Spectrometry (MS) Techniques for Structural Elucidation and Quantification
Mass Spectrometry (MS) is an indispensable tool in pharmaceutical analysis, providing highly sensitive and specific information about the molecular weight and structure of analytes. omchemlabs.in For the definitive identification and characterization of impurities like this compound, MS techniques, often coupled with chromatographic separations, are paramount.
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the powerful separation capabilities of HPLC with the sensitive and selective detection of MS. ijpsjournal.com This hyphenated technique is a cornerstone for identifying and quantifying impurities in drug substances. omchemlabs.in For this compound, a reversed-phase HPLC method would first be developed to separate the impurity from buspirone and other related substances. oup.com The eluent from the HPLC column is then introduced into the mass spectrometer.
LC-MS/MS, or tandem mass spectrometry, provides an even higher degree of specificity and structural information. In this technique, the molecular ion of the impurity of interest (the precursor ion) is selected in the first mass analyzer, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed in a second mass analyzer. thermofisher.com The fragmentation pattern is a unique fingerprint of the molecule, which allows for its unambiguous identification and structural elucidation. The product ion spectrum of buspirone, for example, shows characteristic fragments at m/z 122 and m/z 265, which can be used to identify metabolites and impurities where one part of the molecule is modified. thermofisher.com Similar principles would be applied to identify this compound, with its unique fragmentation pattern confirming its structure.
Hybrid mass spectrometers, such as the triple quadrupole-linear ion trap (QqQ-LIT) instrument, offer enhanced capabilities for detailed structural analysis. These instruments can perform traditional triple quadrupole scans (like parent ion and neutral loss scans) as well as ion trap scans, which can provide highly sensitive, full-scan product ion spectra with no low mass cut-off. thermofisher.com Furthermore, they allow for multi-stage fragmentation (MSn), which is invaluable for elucidating complex fragmentation pathways. thermofisher.com
In the context of this compound, a QqQ-LIT instrument would be used to generate high-sensitivity product ion spectra (MS2). Each of these fragment ions could then be further isolated and fragmented (MS3) to build a comprehensive picture of the molecule's fragmentation cascade. This detailed information is critical for confirming the proposed structure of the impurity and distinguishing it from other isomers. This approach has been successfully used for the structural determination of buspirone metabolites at very low concentrations. thermofisher.com
Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like buspirone and its impurities. nih.govresearchgate.net In ESI-MS, a solution of the analyte is passed through a high-voltage needle, creating a fine spray of charged droplets. As the solvent evaporates, the charge on the droplets increases until the analyte molecules are expelled as gas-phase ions, typically protonated molecules [M+H]+. nih.gov
ESI-MS is not only used as a detector for LC but can also be employed in the analysis of fractions collected from other separation techniques. For instance, if a fraction from a preparative HPLC run is thought to contain this compound, direct infusion ESI-MS can be used to quickly confirm the presence and molecular weight of the compound. The technique's ability to form noncovalent complexes has also been explored in studies of buspirone and related arylpiperazine ligands, which can provide insights into molecular interactions. nih.gov
| Compound | Precursor Ion (m/z) [M+H]+ | Major Product Ions (m/z) | Technique |
|---|---|---|---|
| Buspirone | 386.26 | 265, 222, 122 | LC-MS/MS |
| 1-(2-pyrimidinyl)piperazine | 165.11 | 122, 95 | LC-MS/MS |
| Note: This table shows representative data for buspirone and a related structure. Specific fragmentation data for this compound is not publicly available but would be determined using these techniques. |
Spectroscopic Characterization Methods
Ultraviolet-Visible (UV/Vis) spectroscopy is a fundamental analytical technique used in pharmaceutical quality control. It is based on the principle that molecules absorb light at specific wavelengths, corresponding to electronic transitions. For buspirone hydrochloride, UV spectroscopic methods have been developed for its quantification in bulk drug and pharmaceutical formulations, with a maximum absorbance often observed around 236-244 nm. ijpsr.infoejpmr.com
In the context of impurity analysis, UV/Vis spectroscopy is most commonly used as a detection method for HPLC. A photodiode array (PDA) detector can acquire the entire UV spectrum for each peak in a chromatogram. This is crucial for method development, as it allows for the selection of the most sensitive wavelength for the detection of both the API and its impurities. The spectral data can also be used to assess peak purity, ensuring that a chromatographic peak corresponds to a single component. For this compound, its UV spectrum would be compared to that of buspirone to determine the optimal detection wavelength and to ensure the analytical method is selective and stability-indicating. oup.com
Electrochemical Analytical Techniques
Electrochemical analytical techniques offer sensitive and selective methods for the determination of electroactive species in pharmaceutical analysis. The applicability of these methods to this compound stems from the potential electroactive nature of its molecular structure, similar to the parent compound, buspirone, for which electrochemical detection methods have been reported. oup.comresearchgate.net These techniques measure the current or potential generated by a chemical reaction at an electrode surface, providing quantitative information about the analyte.
Voltammetry and Differential Pulse Polarography
Voltammetry measures the current that flows through an electrode as a function of an applied potential. amelchem.com A particularly sensitive and widely used voltammetric technique in drug analysis is Differential Pulse Polarography (DPP). fabad.org.trresearchgate.net
DPP involves superimposing small, constant-amplitude pulses onto a linearly increasing voltage ramp applied to a working electrode, such as a static mercury drop electrode (SMDE). upm.edu.mymetrohm.com The current is measured twice: once just before the pulse is applied and again at the end of the pulse. metrohm.com The difference between these two current measurements is plotted against the potential, resulting in a peak-shaped voltammogram. amelchem.commetrohm.com The height of this peak is directly proportional to the concentration of the electroactive analyte, offering high sensitivity and reduced interference from capacitive currents that can affect other voltammetric methods. fabad.org.trmetrohm.com
For the analysis of this compound, a DPP method would involve dissolving the sample in a suitable supporting electrolyte and scanning the potential over a range where the impurity is expected to undergo oxidation or reduction. The resulting peak height would be used for quantification against a calibration curve prepared with a reference standard of the impurity. This technique's high sensitivity makes it suitable for detecting trace-level impurities. researchgate.net
Potentiometric Methods
Potentiometric methods are based on measuring the potential difference between two electrodes in an electrochemical cell under zero current flow. These methods are highly selective and can be used for the direct determination of specific ions or molecules. For this compound, this would typically involve the development of an ion-selective electrode (ISE).
Research has demonstrated the applicability of potentiometric determination for the buspirone ion itself, utilizing specially prepared sensors. researchgate.net A similar approach could be conceptualized for this compound. This would require designing and fabricating a membrane electrode that exhibits a specific affinity for the impurity. The potential of this ISE would then respond selectively to the concentration of this compound in the sample solution, following the Nernst equation. The development of such a sensor would provide a simple, cost-effective, and rapid method for routine quality control analysis.
Validation of Analytical Methods for this compound
The validation of an analytical method is a critical process that demonstrates its suitability for the intended purpose. europa.eu For pharmaceutical impurities like this compound, rigorous validation ensures that the chosen method provides accurate, reliable, and reproducible data, which is essential for regulatory compliance and patient safety. omchemlabs.inomchemlabs.in
Adherence to International Conference on Harmonisation (ICH) Guidelines (e.g., Q2(R1))
The validation of analytical procedures for pharmaceutical testing must be conducted in accordance with the International Conference on Harmonisation (ICH) guideline Q2(R1). researchgate.netich.orggmp-compliance.org This guideline provides a comprehensive framework for the validation of analytical procedures, outlining the specific characteristics that need to be evaluated. europa.euich.org For a quantitative test for an impurity such as this compound, the key validation parameters are accuracy, precision, specificity, detection limit, quantitation limit, linearity, and range. fda.gov
| Validation Parameter | Purpose According to ICH Q2(R1) |
|---|---|
| Specificity | To ensure the method unequivocally assesses the analyte in the presence of components that may be expected to be present (e.g., API, other impurities, degradation products). fda.gov |
| Linearity | The ability of the method to obtain test results that are directly proportional to the concentration of the analyte within a given range. europa.eu |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. fda.gov |
| Accuracy | The closeness of agreement between the value found and an accepted reference value or true value. fda.gov |
| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample under the prescribed conditions (repeatability, intermediate precision). fda.gov |
| Detection Limit (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. fda.gov |
| Quantitation Limit (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. fda.gov |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. europa.eu |
Evaluation of Specificity and Selectivity in Impurity Detection
Specificity is a critical validation parameter that demonstrates an analytical method's ability to differentiate and quantify the target analyte, in this case, this compound, without interference from other substances present in the sample. fda.gov To establish specificity, the method must be shown to resolve the impurity from the buspirone API, other known impurities, and potential degradation products. ich.orgoup.com
For chromatographic methods, specificity is typically demonstrated by spiking the drug substance or product with known levels of impurities and showing that the peaks are well-separated. Peak purity analysis using a photodiode array (PDA) detector can also be employed to confirm that the impurity peak is spectrally pure and not co-eluting with other components. oup.com
Determination of Linearity, Detection Limits, and Quantitation Limits
Linearity The linearity of an analytical method is its capacity to produce results that are directly proportional to the concentration of the analyte within a specified range. europa.eu For this compound, linearity would be established by preparing a series of solutions of the impurity reference standard at different concentrations and analyzing them. The response (e.g., peak area) is then plotted against concentration, and a linear regression analysis is performed.
| Concentration (µg/mL) | Instrument Response (e.g., Peak Area) |
|---|---|
| 0.5 | 5,100 |
| 1.0 | 10,250 |
| 2.5 | 25,300 |
| 5.0 | 50,150 |
| 7.5 | 75,400 |
| 10.0 | 100,500 |
| Regression Analysis Results: | |
| Regression Equation | y = 10030x + 85 |
| Correlation Coefficient (r²) | 0.9998 |
Detection Limit (LOD) and Quantitation Limit (LOQ) The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected, while the Limit of Quantitation (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. fda.govresearchgate.net These limits are crucial for ensuring that the analytical method is sensitive enough to control the impurity at the required low levels. The ICH Q2(R1) guideline outlines several common methods for their determination. europa.eu
| Method | Description |
|---|---|
| Based on Visual Evaluation | The LOD is determined by analyzing samples with known concentrations of the analyte and establishing the minimum level at which the analyte can be reliably detected. The LOQ is the minimum level that can be quantified with acceptable precision and accuracy. europa.eu |
| Based on Signal-to-Noise Ratio | This approach is used for methods that exhibit baseline noise. The LOD is typically determined at a signal-to-noise ratio of 3:1, and the LOQ at a ratio of 10:1. europa.eu |
| Based on the Standard Deviation of the Response and the Slope | The LOD and LOQ are calculated from the slope (S) of the calibration curve and the standard deviation of the response (σ), which can be estimated from the standard deviation of the y-intercepts of regression lines. researchgate.net The formulas are: LOD = 3.3 * (σ / S) LOQ = 10 * (σ / S) |
Validated methods for buspirone and its impurities have demonstrated quantifiable limits at the nanogram per microliter level, showcasing the sensitivity achievable with modern analytical techniques. oup.comnih.gov
Assessment of Accuracy, Precision, Robustness, and Ruggedness
The validation of an analytical method ensures its suitability for the intended purpose. For quantifying this compound, a critical aspect of this validation involves the rigorous assessment of the method's accuracy, precision, robustness, and ruggedness. These parameters are fundamental to guaranteeing that the method yields reliable, consistent, and accurate results, which is paramount for quality control in pharmaceutical manufacturing. The principles for this validation are well-established within international guidelines, such as those from the International Council for Harmonisation (ICH).
Accuracy
Accuracy demonstrates the closeness of the results obtained by the analytical method to the true value. It is typically determined by recovery studies, where a known amount of the impurity standard is added (spiked) into a sample matrix. The method is then used to measure the concentration of the impurity, and the result is compared to the known amount that was added. This is often expressed as a percentage of recovery.
For the quantification of impurities like this compound, accuracy is assessed across a specified range, typically using a minimum of nine determinations over at least three concentration levels (e.g., 50%, 100%, and 150% of the expected impurity level).
Research Findings: In a comprehensive validation study for an HPLC method designed to separate and quantify potential impurities of Buspirone, accuracy was evaluated by spiking a placebo with known concentrations of the impurities. The analysis of these spiked samples yielded recovery percentages within the acceptable range of 100 ± 5%. The results from such a study demonstrate the method's capability to accurately measure the impurity without interference from other components in the sample matrix.
Below is a representative data table illustrating the accuracy results for a related buspirone impurity, showcasing the method's performance.
| Spiked Concentration (ng/µL) | Measured Concentration (ng/µL, mean ± SD, n=9) | Recovery (%) | Acceptance Criteria |
|---|---|---|---|
| 3.25 | 3.21 ± 0.08 | 98.8 | 95.0 - 105.0 |
| 4.80 | 4.87 ± 0.11 | 101.5 | 95.0 - 105.0 |
| 7.30 | 7.24 ± 0.15 | 99.2 | 95.0 - 105.0 |
Precision
Precision evaluates the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. It is usually expressed as the relative standard deviation (RSD). Precision is considered at two levels:
Repeatability (Intra-assay Precision): This assesses the precision over a short interval of time with the same analyst and equipment. It is typically evaluated by performing a minimum of six determinations at 100% of the test concentration or nine determinations covering the specified range.
Intermediate Precision: This expresses the variation within the same laboratory, but considers different days, different analysts, and different equipment. It demonstrates the reliability of the method under typical operational variations.
Research Findings: Studies validating HPLC methods for buspirone impurities have demonstrated excellent precision. For instance, the repeatability of the system was confirmed by analyzing six replicate injections of each impurity at the limit of quantification (LOQ) level, with the relative standard deviation (%RSD) for the peak areas being not more than 3.4%. Day-to-day variation was also found to be minimal, often not exceeding 0.80%, indicating strong intermediate precision.
The following tables present typical data for repeatability and intermediate precision for a buspirone-related impurity.
| Concentration Level | Number of Determinations | Mean Peak Area | RSD (%) | Acceptance Criteria |
|---|---|---|---|---|
| LOQ Level | 6 | 67208 | 2.80 | ≤ 5.0% |
| 100% Level | 6 | 215430 | 0.75 | ≤ 2.0% |
| Parameter | Day 1 (Analyst 1, System 1) RSD (%) | Day 2 (Analyst 2, System 2) RSD (%) | Overall RSD (%) | Acceptance Criteria |
|---|---|---|---|---|
| Peak Area at 100% Level | 0.80 | 0.85 | 1.17 | ≤ 2.0% |
Robustness
Robustness is a measure of the analytical method's capacity to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage. For an HPLC method, typical variations include:
Flow rate of the mobile phase (e.g., ±0.2 mL/min)
Column temperature (e.g., ±5 °C)
pH of the mobile phase buffer (e.g., ±0.2 units)
Composition of the mobile phase (e.g., ±2% absolute)
Research Findings: The robustness of methods for analyzing buspirone impurities is tested by introducing small, deliberate changes to chromatographic conditions. The results of these tests typically show that system suitability parameters, such as peak asymmetry and resolution, remain within acceptable limits, and the quantitative results are not significantly affected. This ensures that the method is reliable for transfer between different laboratories and instruments.
The table below summarizes the effect of deliberate variations on the analytical results for a buspirone impurity.
| Parameter Varied | Variation | Effect on Peak Area (% Change) | System Suitability Pass/Fail |
|---|---|---|---|
| Flow Rate (mL/min) | -10% (1.8) | +1.2% | Pass |
| +10% (2.2) | -1.5% | Pass | |
| Column Temperature (°C) | -5°C (35) | -0.8% | Pass |
| +5°C (45) | +0.5% | Pass | |
| Mobile Phase pH | -0.2 units | -1.1% | Pass |
| +0.2 units | +0.9% | Pass |
Ruggedness
Ruggedness is the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of normal test conditions. It is often considered a measure of the reproducibility of the method when external factors are varied, such as different laboratories, analysts, instruments, and reagent lots. While similar to intermediate precision, ruggedness often implies a comparison between different laboratories.
Research Findings: The ruggedness of an HPLC procedure for buspirone and its impurities has been evaluated by having two different analysts on two different HPLC systems perform the analysis. The results showed that the relative standard deviation for key parameters like retention time and peak area between the two analysts and systems was not more than 1.3%. This high degree of agreement confirms that the method is rugged and can be reliably executed by different personnel on different equipment without compromising the integrity of the results.
The following table shows representative data from a ruggedness study.
| Parameter | Analyst 1 / System A (Mean Result) | Analyst 2 / System B (Mean Result) | % RSD Between Systems | Acceptance Criteria |
|---|---|---|---|---|
| Retention Time (min) | 15.4 | 15.6 | 0.91% | ≤ 2.0% |
| Peak Area | 215890 | 214950 | 0.31% | ≤ 2.0% |
| Assay (% of Label) | 0.102% | 0.104% | 1.37% | ≤ 5.0% |
Isolation and Purification Strategies for Buspirone Ep Impurity J
Preparative Chromatographic Techniques for Impurity Isolation
Preparative High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for isolating impurities in the pharmaceutical industry. waters.com It is an extension of analytical HPLC, scaled up to handle larger sample volumes and isolate quantities of a specific compound sufficient for structural elucidation and reference standard preparation. waters.comymc.co.jp
A common approach involves using reversed-phase chromatography, often with C18 columns, which are effective for separating a wide range of compounds, including Buspirone (B1668070) and its impurities. nih.gov The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.govijpsjournal.com Gradient elution, where the composition of the mobile phase is changed over time, is frequently employed to achieve optimal separation of complex mixtures. nih.gov
For Buspirone and its related substances, methods have been developed using columns like the µBondapack C18 with a gradient elution. nih.govoup.com The initial mobile phase might be a high-aqueous-content mixture, which is gradually modified to increase the organic solvent concentration, thereby eluting compounds of increasing hydrophobicity. nih.gov The pH of the mobile phase is another critical parameter that can be adjusted to improve separation, especially for ionizable compounds like Buspirone. amazonaws.com
Mass Spectrometry-Directed Fractionation for Minor Impurities
Isolating minor or trace-level impurities presents a significant challenge due to their low concentration in the bulk drug substance. Mass spectrometry-directed fractionation is a powerful and efficient technique to address this challenge. nih.gov This automated approach combines the separation power of preparative LC with the specificity and sensitivity of mass spectrometry (MS). nih.gov
The system works by continuously monitoring the eluent from the preparative column with a mass spectrometer. The MS is programmed to detect the specific mass-to-charge ratio (m/z) of the target impurity, in this case, Buspirone EP Impurity J. When the target m/z is detected, the system automatically triggers a fraction collector to collect the portion of the eluent containing the impurity. nih.gov This targeted collection ensures high purity of the isolated compound and minimizes the collection of non-target components.
This technique is particularly advantageous for impurities that are not well-resolved chromatographically or are present at very low levels, making their detection by conventional UV detectors difficult. nih.gov The use of MS detection provides unambiguous identification of the peak of interest, making the isolation process highly specific and efficient. waters.com
Optimization of Preparative LC Conditions
The successful isolation of this compound relies heavily on the optimization of preparative LC conditions. This optimization process involves a systematic evaluation of several key parameters to achieve the desired purity and yield.
Key parameters for optimization include:
Column Selection: The choice of stationary phase is crucial. While C18 is a common starting point, other phases with different selectivities, such as phenyl or embedded polar group columns, can provide better resolution for specific impurity profiles. hpst.cz The particle size of the stationary phase also plays a role; smaller particles generally offer higher efficiency but at the cost of higher backpressure. ymc.co.jp
Mobile Phase Composition: The type and proportion of organic modifiers (e.g., acetonitrile, methanol) and the pH of the aqueous component are critical for controlling the retention and selectivity of the separation. ymc.co.jpamazonaws.com For ionizable compounds like Buspirone, adjusting the pH can significantly alter retention times and improve the separation from closely eluting impurities. amazonaws.com
Gradient Profile: The slope and duration of the gradient elution must be carefully tailored. A shallow gradient can improve the resolution of closely related compounds, while a steeper gradient can reduce the run time. nih.gov Focused gradients, which are steep at the beginning and then become shallower around the elution time of the target impurity, can enhance resolution and increase loading capacity. waters.com
Flow Rate and Column Dimensions: The flow rate must be optimized for the specific column dimensions to maintain efficiency. Scaling up from an analytical method to a preparative one requires adjusting the flow rate to maintain the same linear velocity, which helps in preserving the resolution achieved at the analytical scale. ymc.co.jp
Sample Loading: The amount of sample loaded onto the column is a critical factor in preparative chromatography. Overloading can lead to peak broadening and loss of resolution. waters.com Therefore, loading studies are performed to determine the maximum amount of sample that can be injected without compromising the purity of the collected fractions. ymc.co.jp
An example of optimized preparative LC conditions for separating Buspirone and its impurities might involve a C18 column with a gradient elution of acetonitrile and a phosphate (B84403) buffer at a specific pH, with detection at multiple wavelengths to ensure all components are monitored. nih.govoup.com
Table 1: Key Parameters for Optimization of Preparative LC Conditions
| Parameter | Objective | Considerations |
| Column Chemistry | Achieve optimal selectivity and resolution. | C18, Phenyl, Embedded-polar group phases. hpst.cz |
| Particle Size | Balance efficiency and backpressure. | Smaller particles for higher efficiency, larger for lower pressure. ymc.co.jp |
| Mobile Phase pH | Control ionization and retention of analytes. | Critical for ionizable compounds like Buspirone. amazonaws.com |
| Organic Modifier | Adjust solvent strength and selectivity. | Acetonitrile and methanol are common choices. nih.govijpsjournal.com |
| Gradient Slope | Fine-tune the separation of closely eluting peaks. | Shallow gradients for improved resolution, focused gradients for efficiency. waters.comnih.gov |
| Flow Rate | Maintain resolution during scale-up. | Proportional to the column cross-sectional area. ymc.co.jp |
| Sample Load | Maximize throughput without sacrificing purity. | Determined through loading studies. waters.comymc.co.jp |
Advanced Separation Science Methodologies for High-Purity Impurity Standards
Beyond conventional preparative HPLC, other advanced separation techniques can be employed to obtain high-purity standards of this compound. These methods are often used when traditional techniques fail to provide the required level of purity.
One such technique is Supercritical Fluid Chromatography (SFC) . SFC uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase. It offers several advantages over liquid chromatography, including faster separations, reduced solvent consumption, and unique selectivity. Preparative SFC can be a powerful tool for isolating impurities, especially those that are challenging to separate by reversed-phase LC.
Another approach is the use of multi-dimensional chromatography . In this technique, a fraction collected from one chromatographic system is subjected to a second, different chromatographic separation. For example, a fraction from a reversed-phase HPLC separation could be further purified using a column with a different selectivity or a different chromatographic mode, such as hydrophilic interaction liquid chromatography (HILIC). This orthogonal approach can be very effective in removing co-eluting impurities. waters.com
The ultimate goal of these advanced methodologies is to produce an impurity reference standard of sufficient purity (typically >95%) to be used for analytical method validation, quantification of the impurity in drug batches, and toxicological studies. japer.in The purity of the isolated standard is typically confirmed using a combination of analytical techniques, including high-resolution mass spectrometry (HRMS), nuclear magnetic resonance (NMR) spectroscopy, and analytical HPLC with universal detectors like charged aerosol detectors (CAD) or evaporative light scattering detectors (ELSD).
Challenges in Isolation of Co-eluting Impurities
The isolation of co-eluting impurities, where two or more compounds elute from the chromatographic column at the same or very similar times, is a significant challenge in pharmaceutical analysis. oup.com In the context of Buspirone, several of its impurities have been reported to co-elute under certain chromatographic conditions, making their individual isolation and quantification difficult. oup.comoup.com
The United States Pharmacopeia (USP) HPLC method, for instance, has been shown to have co-elution issues with some Buspirone impurities. oup.com Attempts to resolve these co-eluting peaks by modifying parameters such as flow rate, column temperature, and mobile phase composition have not always been successful. oup.com
Strategies to overcome the challenge of co-eluting impurities include:
Method Development: A systematic approach to method development is crucial. This involves screening a wide range of stationary phases with different selectivities (e.g., C18, phenyl, cyano) and exploring a broad range of mobile phase conditions (e.g., different organic modifiers, pH values, and buffer systems). hpst.cz
Orthogonal Separations: As mentioned earlier, employing a second chromatographic method with a different separation mechanism (orthogonal selectivity) is a powerful strategy. waters.com If two compounds co-elute on a C18 column, they may be well-separated on a phenyl-hexyl or a HILIC column.
Peak Slicing or Heart-Cutting: In this technique, very narrow fractions across the co-eluting peak are collected. These fractions are then analyzed to identify those with the highest relative purity of the target impurity. While this can be a tedious process, it can sometimes allow for the isolation of a reasonably pure fraction of the target compound.
Changing Detection Methods: While not an isolation technique itself, using a more selective detector like a mass spectrometer can help to identify the presence of a co-eluting impurity that may not be visible with a UV detector. nih.gov This information is crucial for guiding the development of a suitable isolation method.
The successful isolation of co-eluting impurities often requires a combination of these strategies and a deep understanding of the physicochemical properties of the compounds being separated.
Regulatory Science and Quality Control Research Pertaining to Buspirone Ep Impurity J
Development and Utilization of Buspirone (B1668070) EP Impurity J as a Reference Standard
Buspirone EP Impurity J is a critical reference standard used in the pharmaceutical industry to ensure the quality and safety of buspirone, an anxiolytic medication. daicelpharmastandards.comlgcstandards.comsynthinkchemicals.comaquigenbio.com Reference standards are highly characterized materials used as a benchmark for qualitative and quantitative analysis. axios-research.com The availability of well-characterized this compound is essential for pharmaceutical manufacturers to meet stringent regulatory requirements. aquigenbio.comsynzeal.com
This impurity, also known by its chemical name 4-(7,9-Dioxo-8-azaspiro[4.5]dec-8-yl)butyl [1-[2-oxo-2-[[4-[4-(pyrimidin-2-yl)piperazin-1-yl]butyl]amino]ethyl]-cyclopentyl]acetate, and as Buspirone Open Ring Spirodimer Impurity (USP), is meticulously synthesized and purified for use in various analytical applications. synthinkchemicals.compharmaffiliates.comalentris.org Suppliers of this reference material provide a comprehensive Certificate of Analysis (CoA) that includes detailed characterization data, such as identity confirmation by ¹H-NMR, ¹³C-NMR, FTIR, and Mass Spectrometry (MS), as well as purity assessment by HPLC. daicelpharmastandards.comsynzeal.comklivon.com
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAT Number | DCTI-C-3120 | daicelpharmastandards.com |
| CAS Number | 2726492-72-2 | daicelpharmastandards.comsynthinkchemicals.com |
| Molecular Formula | C34H52N6O5 | daicelpharmastandards.comlgcstandards.comsynthinkchemicals.com |
| Molecular Weight | 624.81 g/mol | lgcstandards.comsynthinkchemicals.com |
| Purity | >95% (HPLC) | lgcstandards.com |
| Storage Temperature | +4°C | lgcstandards.com |
Role in Analytical Method Development and Method Validation (AMV)
The reference standard for this compound is indispensable for the development and validation of analytical methods. aquigenbio.comaxios-research.comweblivelink.com These methods are crucial for separating and quantifying the impurity in both the active pharmaceutical ingredient (API) and the final drug product. alentris.orgresearchgate.net High-performance liquid chromatography (HPLC) is a common technique employed for this purpose, often coupled with UV or mass spectrometric detection. researchgate.netomchemlabs.in
Method validation, performed according to International Council for Harmonisation (ICH) guidelines, ensures that the analytical procedure is accurate, precise, specific, and robust. researchgate.netoup.com The availability of a pure reference standard for this compound allows laboratories to establish key validation parameters, including linearity, range, and the limits of detection (LOD) and quantitation (LOQ). researchgate.net This ensures the reliable detection and quantification of the impurity, even at trace levels. veeprho.com
Application in Quality Control (QC) during Pharmaceutical Manufacturing
In the realm of pharmaceutical quality control, this compound reference standards are used for routine testing of raw materials, in-process samples, and finished buspirone products. daicelpharmastandards.comaquigenbio.comaxios-research.comweblivelink.com By comparing the chromatographic profile of a test sample to that of the reference standard, QC laboratories can identify and quantify the presence of this specific impurity. oup.com
Traceability to Pharmacopeial Standards (USP, EP)
For regulatory compliance, it is often necessary for in-house reference standards to be traceable to official pharmacopeial standards, such as those from the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP). aquigenbio.comsynzeal.com Suppliers of this compound may provide materials that are traceable to these primary standards. synzeal.comsynzeal.com This traceability ensures consistency and comparability of analytical results across different laboratories and manufacturing sites, which is vital for global pharmaceutical commerce. freyrsolutions.com Characterized reference standards come with detailed analytical data that meets regulatory compliance requirements. synzeal.com
Regulatory Requirements for Impurity Control in Active Pharmaceutical Ingredients (APIs) and Drug Products
Regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines for the control of impurities in APIs and finished drug products. axios-research.comomchemlabs.infda.gov These regulations are in place to ensure patient safety by minimizing exposure to potentially harmful substances. freyrsolutions.com The ICH has developed harmonized guidelines, such as Q3A (Impurities in New Drug Substances) and Q3B (Impurities in New Drug Products), which provide a framework for the identification, qualification, and reporting of impurities. europa.eu
The identification of impurities is a critical step, and any impurity present above a certain threshold must be identified and characterized. axios-research.com For impurities known to be potent or to produce toxic effects, the analytical procedures must be sensitive enough to detect and quantify them at the level at which they are controlled. fda.gov
Compliance for Abbreviated New Drug Application (ANDA) and Drug Master File (DMF) Submissions
For generic drug manufacturers, submitting an Abbreviated New Drug Application (ANDA) is a key step in bringing a product to market. aquigenbio.comsynzeal.com These submissions, along with Drug Master Files (DMFs) for the API, must contain comprehensive data on impurity profiles. synthinkchemicals.compharmaffiliates.compharmacompass.com This includes the identification and quantification of all impurities, including this compound, to demonstrate that the generic product is comparable to the reference listed drug (RLD). fda.gov
The FDA guidance on ANDAs specifies the requirements for reporting, identifying, and qualifying impurities in drug substances. fda.gov An impurity in an ANDA drug substance is considered qualified if its level is similar to that observed in the RLD when analyzed using the same validated analytical method. fda.gov If an impurity level exceeds that found in the RLD, further qualification through toxicological studies or justification from scientific literature may be necessary. fda.gov The use of this compound reference standards is therefore essential for generating the data required for these regulatory submissions. synthinkchemicals.comsynzeal.comsynzeal.com
Research into Impurity Control Strategies in Accordance with International Guidelines
The control of impurities in pharmaceuticals is a continuous area of research and development, guided by international regulations. freyrsolutions.com Strategies for impurity control begin with a thorough understanding of the manufacturing process and potential degradation pathways of the drug substance. daicelpharmastandards.comeuropa.eu This includes identifying the sources of impurities, which can be process-related or arise from degradation during storage. daicelpharmastandards.comaxios-research.com
For buspirone, research has focused on developing and validating stability-indicating analytical methods that can separate the active ingredient from its potential impurities and degradation products. researchgate.netoup.com Such methods are crucial for stability studies, which assess how the quality of a drug substance or drug product varies with time under the influence of environmental factors like temperature, humidity, and light. researchgate.net The data from these studies are used to establish a shelf life for the drug product and recommend appropriate storage conditions. europa.eu
International guidelines emphasize a risk-based approach to quality control. freyrsolutions.com This involves identifying and controlling critical quality attributes (CQAs) of the drug substance and product, of which impurities are a key component. axios-research.com By implementing robust control strategies throughout the manufacturing process, from raw material sourcing to final product packaging, pharmaceutical companies can ensure the consistent quality and safety of their products. daicelpharmastandards.com
Emerging Research Directions and Future Perspectives in Buspirone Ep Impurity J Studies
Application of Chemometrics and Data Science in Impurity Profiling
Chemometrics utilizes mathematical and statistical methods to extract maximum information from chemical data. ijsr.net In the context of impurity profiling for Buspirone (B1668070), chemometrics can be a powerful tool for analyzing complex datasets generated by analytical techniques like chromatography and spectroscopy. ijsr.netconicet.gov.ar By applying multivariate data analysis, it is possible to identify patterns and correlations that are not apparent from a univariate perspective.
Detailed research findings indicate that techniques such as Principal Component Analysis (PCA) and Partial Least Squares (PLS) are instrumental. conicet.gov.ardissolutiontech.com PCA can be applied to spectroscopic data (e.g., FT-IR, Raman, NIR) from multiple batches of Buspirone active pharmaceutical ingredient (API). This analysis can differentiate between batches based on their impurity profiles, potentially identifying a spectral fingerprint associated with the presence of Buspirone EP Impurity J. conicet.gov.ar PLS can then be used to build a quantitative model that correlates the spectral data to the concentration of Impurity J, enabling rapid, non-destructive quantification without the need for complex chromatographic separation for every sample. dissolutiontech.com This approach is invaluable for monitoring process consistency and identifying deviations that could lead to increased impurity formation. researchgate.net
Table 1: Hypothetical Application of Chemometrics for this compound
| Chemometric Technique | Input Data Source | Potential Application for this compound | Expected Outcome |
|---|---|---|---|
| Principal Component Analysis (PCA) | FT-IR or Raman spectra from multiple Buspirone API batches | Classification of batches based on spectral variations. | Identification of outlier batches with atypical impurity profiles; clustering of batches with similar levels of Impurity J. |
| Partial Least Squares (PLS) Regression | FT-IR/Raman spectra and corresponding HPLC purity data | Development of a predictive model for quantifying Impurity J. | Rapid, real-time estimation of Impurity J levels, reducing reliance on time-consuming offline testing. |
| Multivariate Statistical Process Control (MSPC) | Real-time process parameters and spectral data | Monitoring the manufacturing process to ensure it stays within the defined design space. | Early warning of process drifts that could lead to the formation of this compound. |
In Silico Approaches for Predicting Impurity Formation and Stability
In silico (computational) methods are increasingly used to predict the formation, stability, and potential toxicity of pharmaceutical impurities, reducing the need for extensive laboratory experiments. researchgate.net These models leverage knowledge of chemical structures and reaction mechanisms to forecast the likelihood of specific impurities arising under various conditions. researchgate.netresearchgate.net
For this compound, which is a complex dimer, in silico models can be particularly insightful. Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the propensity of Buspirone or its precursors to undergo the specific reactions (e.g., dimerization, ring-opening) that lead to the formation of Impurity J. conicet.gov.ar By analyzing the electronic and steric properties of the Buspirone molecule, computational chemistry can identify the most reactive sites and predict the degradation pathways under stress conditions like heat, light, or pH changes. researchgate.net Molecular dynamics simulations could further elucidate the stability of Impurity J itself, predicting its behavior in different formulations or storage conditions. This predictive power allows for a proactive approach to impurity control, where synthetic routes and storage conditions are designed to disfavor the formation of problematic impurities from the outset.
Table 2: Potential In Silico Models for Studying this compound
| In Silico Model Type | Specific Application to this compound | Information Gained |
|---|---|---|
| Forced Degradation Pathway Prediction | Simulating the degradation of Buspirone under acidic, basic, oxidative, and photolytic stress. | Identification of the likely reaction mechanisms and intermediates leading to the formation of Impurity J. |
| Quantitative Structure-Activity Relationship (QSAR) | Correlating molecular descriptors of Buspirone and its intermediates with the observed rate of Impurity J formation. | A predictive model to assess how structural modifications to the synthesis pathway might increase or decrease the risk of forming Impurity J. |
| Molecular Docking / Dynamics | Predicting the interaction of Impurity J with biological targets (if toxicity prediction is needed). | Assessment of potential safety risks associated with the impurity. |
| Physicochemical Property Prediction | Calculating properties like solubility and stability of Impurity J. | Information to guide the development of analytical methods and purification strategies. conicet.gov.ar |
Development of Novel High-Throughput Screening Methods for Impurities
High-Throughput Screening (HTS) allows for the rapid testing of thousands of samples, a technology traditionally used in drug discovery that is now being adapted for impurity analysis. bmglabtech.com HTS methods are characterized by miniaturization, automation, and rapid detection, making them ideal for efficiently screening for impurities like this compound across numerous samples. nih.gov
For Buspirone, HTS can be applied in various stages. During process development, HTS can be used to rapidly screen different reaction conditions (e.g., solvents, temperatures, catalysts) to find the optimal parameters that minimize the formation of Impurity J. HTS assays, often using 96- or 384-well plates, can be coupled with sensitive analytical techniques like mass spectrometry (LC-MS) for fast and specific detection. nih.govacs.org For instance, an automated LC-MS system could analyze a 96-well plate containing samples from different experimental conditions in a very short time, providing a comprehensive map of impurity formation. acs.org This approach accelerates process optimization significantly compared to traditional, one-at-a-time analysis. One study demonstrated the use of a 96-well plate assay to test the anxiolytic effects of buspirone, showcasing the adaptability of the drug to HTS formats. mdpi.com
Table 3: Comparison of Conventional vs. High-Throughput Screening for Impurity J
| Feature | Conventional Method (e.g., Manual HPLC) | High-Throughput Screening (HTS) Method |
|---|---|---|
| Sample Throughput | Low (tens of samples per day) | High (hundreds to thousands of samples per day) nih.gov |
| Sample Volume | Milliliters | Microliters nih.gov |
| Speed of Analysis | Slow (e.g., 30-60 minutes per sample) | Fast (e.g., 1-5 minutes per sample) |
| Automation | Low; manual sample preparation and injection | High; robotic liquid handling and automated data acquisition bmglabtech.com |
| Application | Routine quality control, final product release testing | Process optimization, screening of synthetic routes, raw material qualification |
Integration of Process Analytical Technology (PAT) for Real-Time Impurity Monitoring
Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials. vdu.ltnih.gov The goal is to build quality into the product in real-time rather than testing it in after the fact. vdu.lt The integration of PAT is particularly promising for controlling the levels of specific impurities like this compound during the manufacturing process.
Research has demonstrated the successful application of in-line Fourier-Transform Infrared (FTIR) spectroscopy as a PAT tool to monitor and control a synthesis process involving Buspirone. researchgate.netacs.org In that work, an in-line probe provided real-time data on the reaction progress, enabling precise control over process parameters to ensure product quality and minimize impurity formation. acs.org This same principle can be directly applied to the synthesis step where this compound is likely to form. By identifying a unique spectral signature for Impurity J, an in-line spectrometer (FTIR or Raman) can continuously monitor its concentration. If the concentration begins to approach its specified limit, the system can automatically adjust process parameters (e.g., temperature, reagent addition rate) to mitigate its formation, ensuring the final product meets all quality specifications. researchgate.net This real-time control strategy is a significant advancement over traditional batch processing, which relies on offline testing after the batch is complete. nih.gov
Table 4: Potential PAT Tools for Real-Time Monitoring of this compound
| PAT Tool | Critical Process Parameter (CPP) Monitored | Critical Quality Attribute (CQA) Controlled |
|---|---|---|
| In-line FT-IR / Raman Spectroscopy | Concentration of reactants, intermediates, Buspirone, and Impurity J. | Purity profile; Level of this compound. americanpharmaceuticalreview.com |
| Focused Beam Reflectance Measurement (FBRM) | Particle size and count during crystallization. | API crystal form and size, which can impact impurity occlusion. |
| In-line pH and Temperature Probes | Reaction pH and temperature. | Reaction kinetics and selectivity; minimizing degradation pathways leading to Impurity J. |
Sustainable Chemistry Approaches in Impurity Mitigation and Control
Sustainable or "green" chemistry focuses on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. instituteofsustainabilitystudies.com These principles are being increasingly applied to pharmaceutical manufacturing to improve environmental sustainability and often lead to more efficient, cost-effective, and higher-purity processes. tandfonline.comjddhs.com
Recent research into the synthesis of Buspirone has focused on developing greener and more cost-effective routes for its key intermediates. tandfonline.comnih.gov One study highlighted a novel synthesis for the 2-(piperazin-1-yl)pyrimidine intermediate that significantly improved yield and purity (to >99%) while reducing production costs by 25-30%. tandfonline.comnih.gov Such process optimizations inherently contribute to impurity control; a more efficient and selective reaction generates fewer by-products, including complex structures like this compound. Other approaches include the use of safer, bio-based solvents like Cyrene to replace more toxic ones, and employing electrochemical methods that reduce the need for harsh reagents. acs.orgrsc.org By selecting synthetic pathways and reaction conditions that are less prone to side reactions, green chemistry provides a foundational strategy for impurity mitigation. The focus shifts from removing impurities after they are formed to preventing their formation in the first place, which is a core tenet of modern quality control. instituteofsustainabilitystudies.com
Table 5: Green Chemistry Strategies for Mitigating Buspirone Impurities
| Green Chemistry Principle | Traditional Approach | Greener Alternative for Buspirone Synthesis | Impact on Impurity Control |
|---|---|---|---|
| Waste Prevention | Multi-step synthesis with significant by-product formation. | Optimized synthesis with higher yield and selectivity. nih.gov | Reduced formation of all impurities, including Impurity J. |
| Safer Solvents & Auxiliaries | Use of hazardous solvents like dichloromethane (B109758) (DCM). acs.org | Use of water, ethanol, or other bio-based solvents. instituteofsustainabilitystudies.com | Minimizes solvent-induced degradation pathways. |
| Design for Energy Efficiency | Reactions requiring high heat or cryogenic cooling. | Catalytic processes or reactions running at ambient temperature. instituteofsustainabilitystudies.com | Less aggressive conditions reduce the likelihood of thermal degradation and side reactions. |
| Use of Catalysis | Stoichiometric reagents that are consumed and become waste. | Use of recyclable catalysts to improve reaction efficiency. jddhs.com | Increased reaction selectivity, leading to a cleaner product profile with fewer impurities. |
Q & A
Q. What analytical methods are recommended for quantifying Buspirone EP Impurity J, and how are relative response factors (RRFs) validated?
-
Methodology : High-performance liquid chromatography (HPLC) with UV detection is commonly used, as outlined in pharmacopeial monographs. System suitability solutions and standard solutions are prepared to validate column efficiency, resolution, and sensitivity. RRFs are calculated using the formula:
where and are peak responses of the impurity and reference standard, respectively. RRFs are validated through sponsor-specific protocols to ensure consistency with pharmacopeial guidelines, even when deviations from harmonized methods exist .
Q. Why are EP Impurity Reference Standards critical for quality control of Buspirone Hydrochloride formulations?
- Methodology : EP Impurity Reference Standards (e.g., this compound) are essential for calibrating instruments, validating analytical methods, and ensuring batch-to-batch consistency. These standards are synthesized to high purity and used to establish identification thresholds (e.g., ICH Q3A/Q3B guidelines). Researchers must cross-validate results against USP monographs if discrepancies arise due to pharmacopeial method differences .
Advanced Research Questions
Q. How can researchers resolve discrepancies between USP and EP methods for impurity profiling, particularly regarding RRFs?
- Methodology : USP methods may retain sponsor-specific RRFs even when EP omits them, leading to inter-laboratory variability. To address this, researchers should:
Q. What experimental design considerations are necessary for assessing the stability of this compound under varying pH conditions?
- Methodology : Stability studies should mimic physiological and formulation conditions. For example:
- Prepare solutions at pH levels A (acidic), B (neutral), and C (alkaline).
- Monitor impurity degradation via HPLC over 24-hour intervals, noting peak deformation or purity loss.
- Use TGA (thermogravimetric analysis) and NMR to confirm structural integrity. Data from analogous impurities (e.g., EP Impurity D) suggest alkaline conditions (pH=C) accelerate degradation, necessitating controlled storage .
Q. How do elemental impurity thresholds (e.g., USP <232>/<233>) impact the synthesis and analysis of this compound?
- Methodology : Elemental impurities (e.g., heavy metals) originating from raw materials or synthesis catalysts must be quantified using inductively coupled plasma mass spectrometry (ICP-MS). Researchers should:
Q. What strategies address conflicting impurity identification thresholds between ICH guidelines and pharmacopeial monographs?
- Methodology : While ICH Q3A/Q3B mandates identification of impurities exceeding thresholds, USP allows flexibility in justifying non-identification. Researchers should:
- Perform high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) for structural elucidation.
- Compile failure investigations (e.g., spiking experiments, synthesis pathway analysis) to justify exceptions.
- Align documentation with both ICH and pharmacopeial requirements to satisfy regulatory reviewers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
